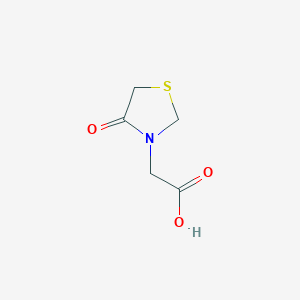

(4-Oxo-thiazolidin-3-yl)-acetic acid

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

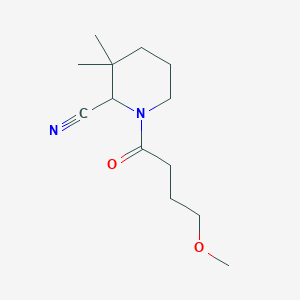

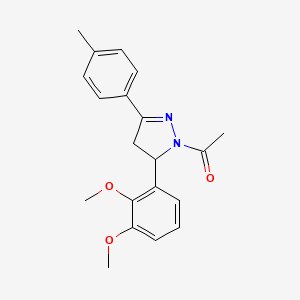

New ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid were synthesized using a “one step reaction” between different aromatic aldehydes, thioglycolic acid, and beta-alanine ethyl ester hydrochloride .Molecular Structure Analysis

The molecular formula of “(4-Oxo-thiazolidin-3-yl)-acetic acid” is C5H7NO3S, and its molecular weight is 161.18 .Chemical Reactions Analysis

“(4-Oxo-thiazolidin-3-yl)-acetic acid” is used as a reagent in organic synthesis and as a catalyst in the production of polymers and other materials.科研应用

Aldose Reductase Inhibition

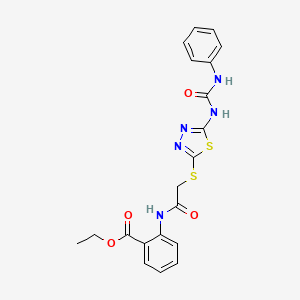

(4-Oxo-thiazolidin-3-yl)-acetic acids, particularly derivatives such as epalrestat, demonstrate significant inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds show potent activity with submicromolar IC50 values. Their inhibition is of a mixed-type, targeting the rat eye lens' aldose reductase enzyme and showing low cytotoxicity to HepG2 cell lines. Molecular docking studies identified key interactions with His110, Trp111, Tyr48, and Leu300 in the enzyme's binding site (Kučerová-Chlupáčová et al., 2020).

Antifungal Activity

Some derivatives of (4-Oxo-thiazolidin-3-yl)-acetic acid show potential as antifungal agents. Notably, derivatives with arylalkylidene modifications have demonstrated strong inhibition against fungal species like Candida tropicalis, Candida krusei, Candida glabrata, and Trichosporon asahii (Doležel et al., 2009).

Antibacterial and Antifungal Properties

These derivatives exhibit promising antibacterial and antifungal activity. Their efficacy has been tested against a variety of microorganisms, including mycobacteria, with some showing high activity against Mycobacterium tuberculosis. Structure-activity relationships (SAR) have been explored to enhance their antibacterial properties (Krátký et al., 2017).

Analgesic and Anti-inflammatory Activities

Certain (4-Oxo-thiazolidin-3-yl)-acetic acid derivatives have shown potential for analgesic and anti-inflammatory activities. For instance, derivatives with biphenylcarboxamide modifications exhibited significant anti-inflammatory effects at specific dosages. These compounds' molecular structures were confirmed through spectral and analytical data, underpinning their pharmacological potential (Deep et al., 2012).

Antimicrobial Activity

A variety of these derivatives demonstrate antimicrobial effects, particularly against Gram-positive bacteria and fungal pathogens. The activity is influenced by the molecular structure, with certain modifications enhancing the antimicrobial potency (Trotsko et al., 2018).

Potential in Cancer Therapy

Some derivatives of (4-Oxo-thiazolidin-3-yl)-acetic acid have shown anticancer and antiangiogenic effects in experimental studies. These compounds have been investigated for their ability to inhibit tumor growth and angiogenesis, indicating their potential in cancer therapy (Chandrappa et al., 2010).

Photoresponsive and Thermal Properties

Modifications of (4-Oxo-thiazolidin-3-yl)-acetic acid have been studied for their photoresponsive and thermal properties. Such derivatives, when coupled with starch, demonstrated enhanced light absorption and fastening properties, suggesting applications in environmentally friendly photoactive products (Chandran et al., 2012).

未来方向

The antioxidant activity of the thiazolidine-4-one derivatives depends on the nature of the phenyl ring substituents, the NO2 and OH radicals having the most significant influence . This suggests that future research could focus on exploring different substituents to enhance the antioxidant activity of these compounds.

性质

IUPAC Name |

2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPPUQAAZNDUAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-thiazolidin-3-yl)-acetic acid | |

CAS RN |

106562-27-0 |

Source

|

| Record name | 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)

![2-[4-(3-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2561629.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)